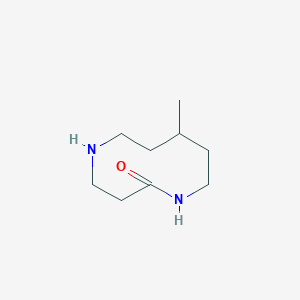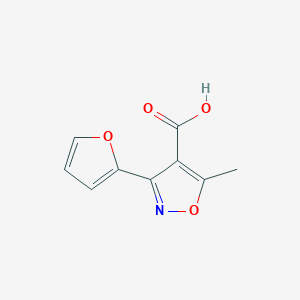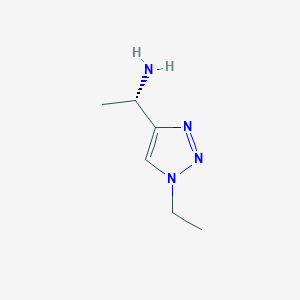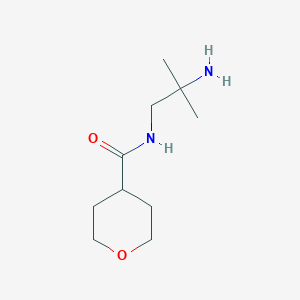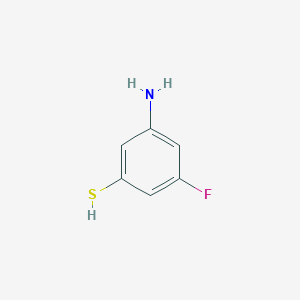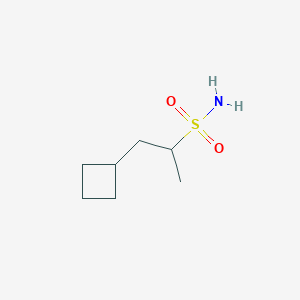
1-Cyclobutylpropane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylpropane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Vorbereitungsmethoden
The synthesis of 1-Cyclobutylpropane-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but can vary in efficiency depending on the nucleophilicity of the amines involved. Another method involves the oxidative coupling of thiols and amines, which has emerged as a highly useful technique for synthesizing structurally diverse sulfonamides . This approach is advantageous as it streamlines synthetic routes and reduces waste generation.
Analyse Chemischer Reaktionen
1-Cyclobutylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide to sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylpropane-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organosulfur compounds.
Biology: Sulfonamides are known for their antibacterial properties and are used in the development of antibiotics.
Medicine: This compound is explored for its potential therapeutic applications, including its use in drug design and discovery programs.
Industry: It finds applications in the production of polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 1-Cyclobutylpropane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the production of DNA and other vital components, leading to the antibacterial effects of sulfonamides.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutylpropane-2-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfenamides: Known for their use in the synthesis of various organosulfur compounds and as vulcanization accelerators in the rubber industry.
Sulfinamides: Utilized in the synthesis of sulfinyl core structures and other nitrogen-containing functional groups.
Sulfonimidates: These compounds are used as intermediates to access other important organosulfur compounds and have applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural properties and the potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C7H15NO2S |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
1-cyclobutylpropane-2-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(11(8,9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
AFVCVOPQBJIMFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


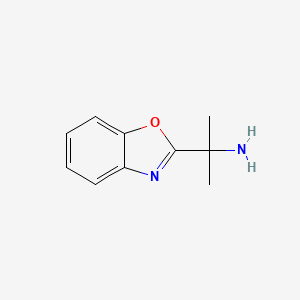
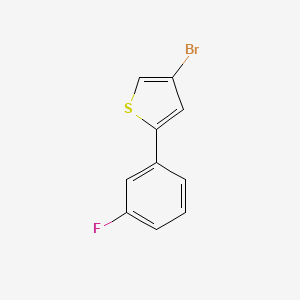
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
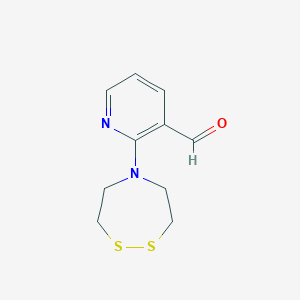
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)
